molecular formula C8H7N5O2 B1584899 2,4-Diamino-6-nitroquinazoline CAS No. 7154-34-9

2,4-Diamino-6-nitroquinazoline

Cat. No.: B1584899
CAS No.: 7154-34-9
M. Wt: 205.17 g/mol
InChI Key: YZMJNZRTRWPJFY-UHFFFAOYSA-N
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Description

2,4-Diamino-6-nitroquinazoline: is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-nitroquinazoline typically involves the reaction of guanidine hydrochloride with 2-chloro-5-nitrobenzonitrile in N,N-dimethylformamide at 140°C for 24 hours . The reaction mixture is then extracted with ethyl acetate, and the organic phase is concentrated and purified by silica gel column chromatography using a methanol-dichloromethane eluent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-6-nitroquinazoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 2,4,6-Triaminoquinazoline.

    Substitution: Various substituted quinazolines depending on the electrophile used.

Comparison with Similar Compounds

Uniqueness: 2,4-Diamino-6-nitroquinazoline is unique due to the presence of both amino groups at the 2 and 4 positions and a nitro group at the 6 position. This specific arrangement of functional groups contributes to its distinct chemical reactivity and biological activity, particularly its ability to inhibit dihydrofolate reductase .

Properties

IUPAC Name

6-nitroquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h1-3H,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMJNZRTRWPJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291147
Record name 2,4-Diamino-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7154-34-9
Record name MLS002693872
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diamino-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,4-diamino-6-nitroquinazoline contribute to the development of dihydrofolate reductase (DHFR) inhibitors?

A1: this compound serves as a crucial starting material for synthesizing more complex molecules that act as DHFR inhibitors. Specifically, it can be chemically modified to create 2,4-diaminoquinazoline derivatives. [, ] These derivatives have demonstrated potent inhibition against DHFR from various sources, including Toxoplasma gondii and Pneumocystis carinii. [, ]

Q2: What is the impact of structural modifications on the activity of 2,4-diaminoquinazoline-based DHFR inhibitors?

A2: Research shows that even small structural changes to the 2,4-diaminoquinazoline scaffold significantly impact the potency and selectivity of the resulting DHFR inhibitors. For example, in a study focusing on Pneumocystis carinii and Toxoplasma gondii DHFR, researchers observed that replacing the N9-methyl group of a 2,5-dimethoxybenzylamino-substituted quinazoline with an N9-ethyl group led to a significant increase in potency against both enzymes. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for enhanced efficacy and selectivity against specific DHFR targets.

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